molecular formula C26H24BrP B12343014 bis(4-methylphenyl)-diphenylphosphanium;bromide

bis(4-methylphenyl)-diphenylphosphanium;bromide

Cat. No.: B12343014
M. Wt: 447.3 g/mol
InChI Key: SGPBJFAZOAQZQL-UHFFFAOYSA-M
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Description

Bis(4-methylphenyl)-diphenylphosphanium;bromide: is an organophosphorus compound that features a phosphonium cation

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(4-methylphenyl)-diphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with 4-methylbromobenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylphenyl)-diphenylphosphanium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(4-methylphenyl)-diphenylphosphanium;bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands for catalysis. It is also used in the synthesis of other organophosphorus compounds .

Biology and Medicine: In biological research, this compound is used to study the interactions of phosphonium salts with biological membranes.

Industry: In the industrial sector, this compound is used in the production of materials with specific electronic properties. It is also used in the development of new catalysts for chemical processes .

Mechanism of Action

The mechanism of action of bis(4-methylphenyl)-diphenylphosphanium;bromide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium cation can interact with negatively charged sites on enzymes, potentially inhibiting their activity. In drug delivery, the compound can facilitate the transport of drugs across cell membranes by interacting with the lipid bilayer .

Comparison with Similar Compounds

    Triphenylphosphine: A common phosphine used in organic synthesis.

    Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties.

    Bis(4-methylphenyl)phosphine oxide: An oxidized form of the compound.

Uniqueness: Bis(4-methylphenyl)-diphenylphosphanium;bromide is unique due to its specific structure, which imparts distinct chemical properties.

Properties

Molecular Formula

C26H24BrP

Molecular Weight

447.3 g/mol

IUPAC Name

bis(4-methylphenyl)-diphenylphosphanium;bromide

InChI

InChI=1S/C26H24P.BrH/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1

InChI Key

SGPBJFAZOAQZQL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[Br-]

Origin of Product

United States

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